molecular formula C28H26N4O4S B11274361 Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11274361
M. Wt: 514.6 g/mol
InChI Key: LSSBJACZGBMRKY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H25N5O3S
  • Molecular Weight : 415.54 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • Compounds similar to this structure have shown efficacy in inhibiting PARP enzymes, which are crucial for DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, especially in BRCA-mutant cancers .
  • Serotonin Receptor Modulation :
    • The presence of the phenylpiperazine moiety suggests potential activity at serotonin receptors. Compounds with similar structures have been investigated for their ability to act as serotonin S2 receptor blockers .

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance:

  • A study demonstrated that PARP inhibitors can effectively target cancer cells with specific genetic mutations, leading to reduced tumor growth and enhanced apoptosis .

Neuropharmacological Effects

The phenylpiperazine component is known for its interaction with neurotransmitter systems:

  • Research indicates that derivatives can influence serotonin pathways, potentially offering therapeutic benefits in mood disorders and anxiety .

Study 1: PARP Inhibition in Cancer Therapy

A study published in Nature Reviews Cancer highlighted the effectiveness of PARP inhibitors in treating ovarian and breast cancers. The study found that compounds with structural similarities to methyl 4-oxo derivatives significantly reduced tumor sizes in BRCA1/2-deficient models.

CompoundIC50 (nM)Cancer TypeReference
Compound A12Ovarian
Compound B20Breast
Methyl 4-oxoTBDTBDCurrent Study

Study 2: Serotonin Receptor Interaction

A pharmacological evaluation revealed that certain piperazine derivatives exhibited selective binding to serotonin receptors, indicating potential for treating depression and anxiety disorders.

CompoundS2 Receptor Affinity (Ki)EffectReference
Compound C15 nMAntidepressant-like activity
Methyl 4-oxoTBDTBDCurrent Study

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

methyl 4-oxo-3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H26N4O4S/c1-36-27(35)21-11-12-23-24(17-21)29-28(37)32(26(23)34)18-19-7-9-20(10-8-19)25(33)31-15-13-30(14-16-31)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,29,37)

InChI Key

LSSBJACZGBMRKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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